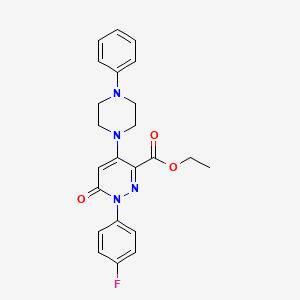

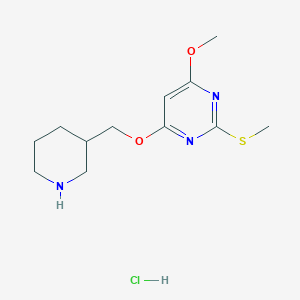

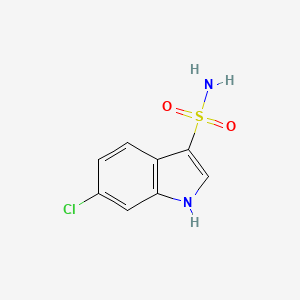

![molecular formula C17H14FN3O2S B2514636 N-(2-{[6-(4-fluorophényl)pyridazin-3-yl]oxy}éthyl)thiophène-2-carboxamide CAS No. 920407-66-5](/img/structure/B2514636.png)

N-(2-{[6-(4-fluorophényl)pyridazin-3-yl]oxy}éthyl)thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is a synthetic molecule that likely contains a thiophene ring, a pyridazin ring substituted with a fluorophenyl group, and a carboxamide functional group. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for various biological activities, including antioxidant, antitumor, and antianaphylactic activities .

Synthesis Analysis

The synthesis of related thiophene carboxamide compounds involves multiple steps, including condensation reactions, Suzuki cross-coupling reactions, and amidation reactions . For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction of an intermediate compound with various aryl/heteroaryl boronic acids . Similarly, the compound 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was synthesized through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation .

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives has been characterized using various spectroscopic methods such as FT-IR, NMR, and HR-MS, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, crystal system, and space group of the compounds. For instance, a related compound crystallizes in the monoclinic crystal system with a specific space group and cell dimensions .

Chemical Reactions Analysis

Thiophene carboxamide derivatives can participate in various chemical reactions, including the formation of metal complexes . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents on the thiophene ring or the associated heterocyclic rings. The synthesis of metal complexes, for example, involves the coordination of the thiophene carboxamide ligand to metal ions such as Co(II), Ni(II), and Cu(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives can be explored through computational methods such as density functional theory (DFT) and Møller-Plesset (MP2) calculations . These studies can predict the stability of different conformers, reactivity parameters, and nonlinear optical properties. For instance, DFT calculations have been used to determine the more stable s-cis conformer of thiophene-2-carboxamide over its s-trans isomer . Additionally, the electronic properties and potential nonlinear optical behavior of these compounds can be assessed by analyzing frontier molecular orbitals and hyperpolarizability .

Applications De Recherche Scientifique

- Notamment, certains médicaments à base de thiophène présentent des propriétés pharmacologiques, notamment des effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux .

- Le composé 2-(4-fluorophényl)-thiophène, un proche parent de notre composé cible, est utilisé dans la synthèse de la Canagliflozine, un inhibiteur du SGLT2 pour le traitement du diabète de type 2 .

Chimie Médicinale et Développement de Médicaments

Inhibition du Co-Transporteur de Glucose Dépendante du Sodium 2 (SGLT2)

Activités Anti-Inflammatoires et Analgésiques

Propriétés

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)14-7-8-16(21-20-14)23-10-9-19-17(22)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWVDSYXMCGYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

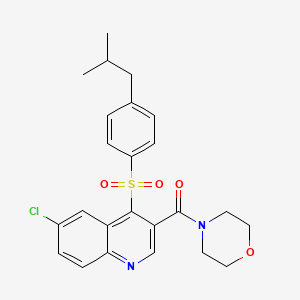

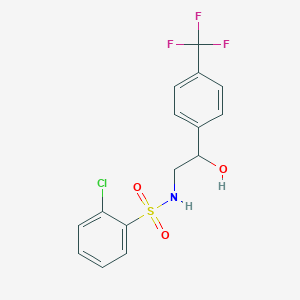

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)

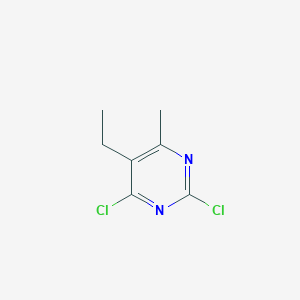

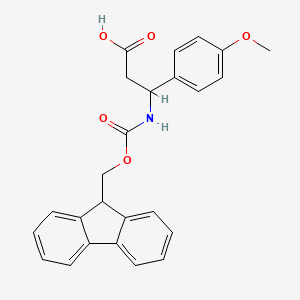

![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)

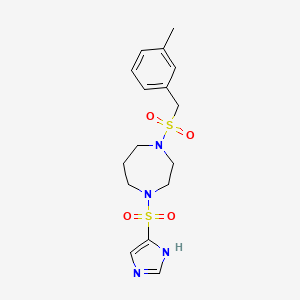

![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)

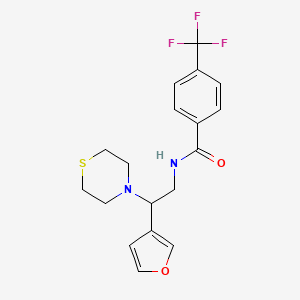

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)